An In-depth Technical Guide to the Physicochemical Characteristics of Boron Subphthalocyanine Chloride
An In-depth Technical Guide to the Physicochemical Characteristics of Boron Subphthalocyanine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Boron subphthalocyanine (B1262678) chloride (BsubPc-Cl). Boron subphthalocyanines (BsubPcs) are a class of aromatic macrocyclic compounds that have garnered significant interest for their unique optical and electronic properties, making them promising candidates for applications in organic electronics, photosensitizers in photodynamic therapy, and as components in drug delivery systems. This document details the key properties of BsubPc-Cl, supported by quantitative data, experimental methodologies, and visual representations of its synthesis and characterization workflows.
Core Physicochemical Properties
Boron subphthalocyanine chloride is a synthetic compound characterized by a cone-shaped, nonplanar structure with a central boron atom coordinated to a subphthalocyanine ligand.[1] It typically appears as a brown or very dark solid and is known for its strong light-absorbing properties.[1][2]
General and Thermal Properties
BsubPc-Cl exhibits high thermal stability, a critical attribute for its utility in various applications. The degradation point is generally above 300 °C, with the initial decomposition step being the cleavage of the axial boron-chlorine bond.[3][4][5] The stability of this axial bond is comparable to or greater than other common axial substituents like bromide, hydroxyl, and phenoxy groups.[4][5]
| Property | Value | Reference |
| Molecular Weight | 430.66 g/mol | [2] |
| Appearance | Brown solid | [2] |
| Thermal Stability | Decomposes above 300 °C | [3][4] |
| Storage | Stable at room temperature | [2] |
| Solubility | Organo-soluble, slightly soluble in chloroform (B151607) and methanol | [1][2][6] |
Optical Properties
The photophysical properties of BsubPc-Cl are defined by its strong absorption in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum is characterized by an intense Q-band, which is a hallmark of phthalocyanine-type macrocycles, and a Soret (or B-band) in the ultraviolet region.[3][7]
| Parameter | Value | Conditions | Reference |
| Absorption | |||
| Q-band λmax | 564 nm | Toluene | [3] |
| Q-band λmax | 562 nm | Dichloromethane | [7] |
| Molar Extinction Coefficient | 63,000 cm⁻¹/M | at 564.0 nm | [8] |
| Fluorescence | |||
| Emission λmax | ~580 nm | Toluene | [3] |
| Fluorescence Quantum Yield | 0.25 | Benzene | [8] |
Electrochemical Properties
The electrochemical behavior of BsubPc-Cl has been investigated using techniques such as cyclic voltammetry. These studies reveal that the compound undergoes both oxidation and reduction processes. The reversibility of these processes can be influenced by the solvent and the presence of various substituents on the subphthalocyanine core.
| Parameter | Description | Reference |
| Oxidation | Undergoes an irreversible or quasi-reversible first oxidation. | [9] |
| Reduction | Exhibits a reversible first reduction. | [9][10] |
Experimental Protocols
Synthesis of Boron Subphthalocyanine Chloride
A common method for the synthesis of BsubPc-Cl involves the cyclotrimerization of a phthalonitrile (B49051) precursor in the presence of a boron source.[11]
Materials:
-
1,2-dicyanobenzene
-
Boron trichloride (B1173362) (BCl₃) solution (e.g., 1 M in p-xylene (B151628) or dichloromethane)
-
Dry m-xylene (B151644) or p-xylene[11]
Procedure:
-
1,2-dicyanobenzene is dissolved in dry m-xylene under an inert atmosphere (e.g., nitrogen or argon).[11][12]
-
A solution of BCl₃ is added dropwise to the stirring mixture.[11]
-
The reaction mixture is heated to a temperature sufficient to boil off the lower-boiling solvent (if a mixture is used) and then refluxed for a specified period (e.g., one hour).[11]
-
The crude product is isolated by removing the solvent under reduced pressure.[11]
-
Purification is typically achieved through techniques such as column chromatography or soxhlet extraction, followed by recrystallization or sublimation.[11][12]
References
- 1. CAS 36530-06-0: boron subphthalocyanine chloride [cymitquimica.com]
- 2. boron subphthalocyanine chloride | CAS 36530-06-0 | PorphyChem [shop.porphychem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BORON SUBPHTHALOCYANINE CHLORIDE CAS#: 36530-06-0 [m.chemicalbook.com]
- 7. Boron subphthalocyanine complexes for CO2 electroreduction: molecular design and catalytic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron subphthalocyanine chloride [omlc.org]
- 9. Boron subphthalocyanine axial groups: a comprehensive set for studying the tuning of photophysical and electrochemical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Phenoxy-(Chloro)n-Boron Subnaphthalocyanines: Alloyed Mixture, Electron-Accepting Functionality, and Enhanced Solubility for Bulk Heterojunction Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Synthesis of Boron subphthalocyanine chloride (with pictures!) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
